molecular formula C13H8F3NO B1597622 5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde CAS No. 885959-40-0

5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde

Cat. No. B1597622
CAS RN: 885959-40-0
M. Wt: 251.2 g/mol
InChI Key: YPJWCFBCSVKYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes 5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde, has been a topic of interest in the agrochemical and pharmaceutical industries . The compound 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The molecular structure of 5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde consists of a nicotinaldehyde group attached to a trifluoromethylphenyl group . The molecular weight of this compound is 251.2 g/mol.

Scientific Research Applications

Organic Synthesis

5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde: is utilized as an intermediate in organic synthesis. Its structural properties make it suitable for the construction of complex molecules, particularly in the synthesis of heterocyclic compounds . The trifluoromethyl group can enhance the biological activity of these molecules, making them valuable in the development of new pharmaceuticals and agrochemicals .

Medical Research

In the realm of medical research, this compound has been explored for its potential as an anticancer and antioxidant agent . Its ability to interact with various biological targets allows researchers to develop novel therapeutic agents that could be used in the treatment of a range of diseases.

Environmental Research

The environmental applications of 5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde include its use as a reagent in the detection and quantification of environmental pollutants. Its chemical reactivity enables it to bind with specific contaminants, aiding in their identification and measurement.

Industrial Research

Industrially, this compound finds applications in the synthesis of materials with unique properties. For instance, its incorporation into polymers can result in materials with enhanced stability and resistance to degradation, which is crucial for long-term applications in various industries.

Pharmaceuticals

Pharmaceutical applications of 5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde involve its use as a precursor in the synthesis of drug compounds. The trifluoromethyl group is a common moiety in many drugs due to its metabolic stability and ability to improve pharmacokinetic properties .

Agrochemicals

In agrochemical research, this compound is used to develop new pesticides and herbicides. Its structural framework can be modified to target specific pests or weeds, providing a tool for enhancing crop protection strategies .

Dyestuff

The compound’s role in dyestuff involves its use as a building block for the synthesis of complex dye molecules. These dyes can possess unique properties such as high stability and vivid colors, which are essential for industrial dyeing processes .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(8-18)6-17-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJWCFBCSVKYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364082
Record name 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885959-40-0
Record name 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde
Reactant of Route 5
5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.